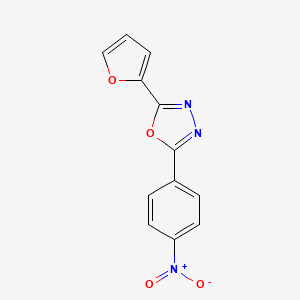![molecular formula C19H32N4O3 B5506282 2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5506282.png)
2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related diazaspiro[4.5]decan-6-one derivatives often involves intricate steps including cyclization, substitution, and functional group transformations. For instance, synthesis methodologies have been developed for related structures, where cyclization processes yield complex spiro compounds and derivatives through interactions with various reagents, demonstrating the potential synthetic pathways that might be applicable for our target compound (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
The molecular structure of such compounds features a spiro linkage between the diazaspirodecanone core and a tetrahydropyran ring, indicative of the compound’s complex spatial arrangement. Structural elucidation can be accomplished through techniques such as X-ray diffraction analysis, offering insights into the exact configuration and stereochemistry of the molecule (Trishin, Namestnikov, & Belskii, 2001).
Chemical Reactions and Properties
The chemical reactivity of such compounds typically involves interactions at the piperazine and tetrahydropyran moieties, with potential for nucleophilic substitutions and modifications at these sites to yield a variety of derivatives. These reactions are crucial for modifying the compound for specific applications or further functionalization (Mishriky & Moustafa, 2013).
Wissenschaftliche Forschungsanwendungen
Anticancer and Antidiabetic Applications
A study explored the development of spirothiazolidine analogs, including the structural motif related to the compound , for their potential anticancer and antidiabetic properties. These compounds have shown significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Some derivatives also exhibited higher therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors compared with Acarbose, the control antidiabetic drug (Flefel et al., 2019).
Antimicrobial Agents
Another research focused on synthesizing new spirothiazolopyranopyrazole, spirothiazolodihydropyridinopyrazole, and spirothiazolothiopyranopyrazole derivatives as antimicrobial agents. These compounds were tested against various microbial strains, showing potential as new antimicrobial agents (Al-Ahmadi, 1997).
Anticonvulsant Activity
Research into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives revealed their potential anticonvulsant and neurotoxic properties. The study aimed to identify compounds with effective seizure prevention capabilities with minimal neurotoxic effects. These derivatives demonstrated promising results in preclinical models, suggesting their potential for further development as anticonvulsant medications (Obniska et al., 2006).
Corrosion Inhibition
A study on pyranopyrazole derivatives investigated their role as corrosion inhibitors for mild steel in HCl solution. Through gravimetric, electrochemical, and DFT studies, the derivatives showed high efficiency in preventing corrosion, highlighting their potential application in materials science to enhance the durability and lifespan of metal structures (Yadav et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-methylpiperazine-1-carbonyl)-7-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O3/c1-20-9-11-21(12-10-20)18(25)22-8-6-19(15-22)5-2-7-23(17(19)24)16-3-13-26-14-4-16/h16H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXJRUCIKIXCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC3(C2)CCCN(C3=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)


![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)
![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)
![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)
![4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5506255.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5506263.png)
![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)
![methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5506271.png)
